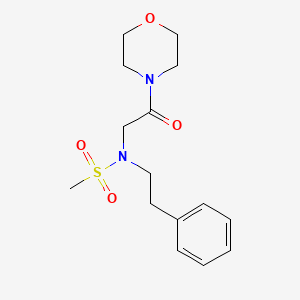
2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone, also known as Furapyridone, is a heterocyclic compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone varies depending on its application. In bacterial infections, 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone inhibits the growth of bacteria by blocking the synthesis of bacterial DNA. In fungal infections, 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone inhibits the growth of fungi by disrupting the fungal cell membrane. In viral infections, 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone inhibits the replication of viruses by blocking the activity of viral enzymes. In cancer, 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, and induce cell cycle arrest and apoptosis in cancer cells. 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize, has a high yield and purity, and exhibits diverse activities that can be explored for various applications. However, 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone also has some limitations. It is relatively unstable and can degrade over time, which may affect its activity. 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone also has low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone. One potential direction is the development of new drugs for the treatment of bacterial infections, fungal infections, viral infections, and cancer. Another potential direction is the exploration of 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone's potential use in the treatment of neurodegenerative disorders. Further studies are also needed to investigate the stability and solubility of 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone and to optimize its synthesis method for various applications.
Conclusion
In conclusion, 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone is a heterocyclic compound that has gained significant attention in scientific research due to its diverse applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further studies are needed to explore the potential of 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone for various applications and to optimize its synthesis method for different experimental conditions.
Synthesemethoden
2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone can be synthesized using different methods, including the reaction of 2-aminobenzoic acid with 2-furfural and 2-pyridinecarboxaldehyde in the presence of acetic anhydride and sulfuric acid. This method yields 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone with a high yield of 92% and purity of 99%. Other methods include the reaction of 2-aminobenzoic acid with furfural and 2-pyridinecarboxaldehyde in the presence of p-toluenesulfonic acid and the reaction of 2-aminobenzoic acid with furfural and 2-pyridinecarboxaldehyde in the presence of acetic acid and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its diverse scientific research applications. It has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities. 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been used as a potential drug candidate for the treatment of bacterial infections, fungal infections, viral infections, and cancer. It has also been explored for its potential use in the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-3-pyridin-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-17-12-6-1-2-7-13(12)19-16(14-8-5-11-22-14)20(17)15-9-3-4-10-18-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAQVAJUFFKJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)


![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)

![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)


